S, S-Isovalganciclovir Impurity
Overview
Description
“S, S-Isovalganciclovir Impurity” is an impurity of Valganciclovir . It has the molecular formula C14H23ClN6O5 and a molecular weight of 390.82 g/mol . The IUPAC name for this compound is [3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate;hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” includes several functional groups. It contains a purine ring, which is a type of nitrogen-containing heterocycle. It also contains an ester group and a hydroxyl group .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 390.82 g/mol . It has 5 hydrogen bond donors and 8 hydrogen bond acceptors . It also has a rotatable bond count of 9 . The exact mass and monoisotopic mass of the compound are both 390.1418455 g/mol . The topological polar surface area is 167 Ų .
Scientific Research Applications
Impurity Analysis in Pharmaceutical Research
Impurity profiling in pharmaceuticals is a critical aspect of drug development and quality control. It involves the detection, identification, and quantitative determination of impurities in drug substances and formulations. Research in this area focuses on developing sensitive, specific, and precise analytical methodologies for impurity profiling, as it directly impacts the safety and efficacy of pharmaceutical products. For instance, the synthesis and characterization of impurities such as isovalganciclovir hydrochloride are essential for ensuring the quality of drugs like valganciclovir hydrochloride, which is used for treating cytomegalovirus retinitis in immunocompromised patients (Babu et al., 2013).
Modern Analytical Techniques for Impurity Profiling
Advancements in analytical techniques have revolutionized the field of impurity profiling in drugs. Techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are extensively used for the identification and characterization of impurities. These methods provide a comprehensive understanding of a drug's impurity profile, aiding in the development of safer and more effective pharmaceutical products (Görög et al., 1991).
Role in Quality Control and Drug Safety
Impurity profiling is pivotal in the quality assessment of active pharmaceutical ingredients (APIs). Regulatory authorities emphasize the purity requirements and identification of impurities in APIs, underscoring the importance of impurity profiling in pharmaceutical research. The identification of impurities is done using various chromatographic and spectroscopic techniques. The control of impurity levels is crucial for ensuring the biological safety of pharmaceutical products (Bari et al., 2007).
Implications in Drug Synthesis and Characterization
The synthesis, isolation, and characterization of impurities, including S, S-Isovalganciclovir Impurity, play a significant role in the development and optimization of drug synthesis processes. Understanding the formation mechanisms of these impurities and developing strategies to control their levels are critical for producing high-purity pharmaceuticals (Kumar et al., 2017).
Mechanism of Action
Target of Action
S, S-Isovalganciclovir Impurity is an impurity of Valganciclovir , which is a prodrug of Ganciclovir . The primary target of Ganciclovir is the cytomegalovirus (CMV) gene UL97 during infection .
Mode of Action
this compound, as an impurity of Valganciclovir, shares a similar mode of action. Valganciclovir is a prodrug of Ganciclovir that exists as a mixture of two diastereomers . After administration, these diastereomers are rapidly converted to Ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, Ganciclovir is initially phosphorylated to the monophosphate form by viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of the prodrug into its active form, Ganciclovir, and its subsequent incorporation into viral DNA. This results in the termination of the elongation of viral DNA .
Pharmacokinetics
Valganciclovir is rapidly converted to Ganciclovir after oral administration by intestinal and hepatic esterases .
Result of Action
The molecular and cellular effects of this compound’s action are likely similar to those of Valganciclovir. As a prodrug of Ganciclovir, Valganciclovir interferes with viral DNA replication, leading to the termination of the elongation of viral DNA .
Action Environment
It is known that the efficacy and stability of many drugs can be influenced by various environmental factors, such as temperature, ph, and the presence of other substances
Future Directions
As an impurity of Valganciclovir, “S, S-Isovalganciclovir Impurity” is likely to be a subject of interest in the ongoing research and development of antiviral drugs . Understanding its formation, properties, and potential effects on drug safety and efficacy could be valuable for improving the manufacturing process and quality control of Valganciclovir .
Biochemical Analysis
Biochemical Properties
It is known to be an impurity of Valganciclovir, which is a pro-drug of Ganciclovir . Ganciclovir is used in the treatment of retro-virus
Cellular Effects
The cellular effects of S, S-Isovalganciclovir Impurity are not well-documented. As an impurity of Valganciclovir, it may have similar effects on cells. Valganciclovir is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As an impurity of Valganciclovir, it may share similar mechanisms of action. Valganciclovir is a pro-drug of Ganciclovir, which is known to inhibit viral DNA replication .
Properties
IUPAC Name |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJPZCPTUQIVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.